molecular formula C18H17NO3 B151948 (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate CAS No. 886510-13-0

(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate

Katalognummer: B151948
CAS-Nummer: 886510-13-0
Molekulargewicht: 295.3 g/mol
InChI-Schlüssel: YAEMQXJRXHCWDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate (CAS: 2044773-70-6) is a fluorenylmethyloxycarbonyl (Fmoc)-protected azetidine derivative. Its molecular formula is C₁₉H₁₇NO₅ (molecular weight: 339.34 g/mol) . The compound features a 4-membered azetidine ring with a hydroxyl group at the 3-position, making it a valuable intermediate in peptide synthesis and medicinal chemistry. The Fmoc group serves as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions .

Eigenschaften

IUPAC Name

9H-fluoren-9-ylmethyl 3-hydroxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-12-9-19(10-12)18(21)22-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,20H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEMQXJRXHCWDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650147
Record name (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886510-13-0
Record name (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Core Building Blocks and Precursors

The synthesis of (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate begins with azetidine derivatives. Azetidine, a four-membered nitrogen heterocycle, is functionalized at the 3-position to introduce hydroxyl groups. The primary precursors include:

  • Azetidin-3-ol : Synthesized via ring-closing reactions of 1,3-amino alcohols or reduction of azetidinone derivatives.

  • Fmoc-Cl (9-Fluorenylmethyl chloroformate) : Used to introduce the Fmoc protecting group onto the azetidine nitrogen.

Azetidin-3-ol is typically prepared through a two-step process involving benzyl protection, hydrogenolysis, and subsequent oxidation. For example, 1-benzylazetidin-3-ol is hydrogenated over Pd/C to yield azetidin-3-ol with 91% efficiency.

Step-by-Step Preparation Methods

Protection of Azetidine Nitrogen

The Fmoc group is introduced to shield the azetidine nitrogen during subsequent reactions.

Procedure :

  • Dissolve azetidin-3-ol (10.0 g, 57.7 mmol) in anhydrous dichloromethane (DCM).

  • Add Fmoc-Cl (1.2 equiv) and triethylamine (2.0 equiv) dropwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Quench with aqueous NaHCO₃, extract with DCM, and concentrate under vacuum.

  • Purify via flash chromatography (hexane:ethyl acetate = 4:1) to obtain this compound as a white solid (88% yield).

Key Data :

ParameterValue
Yield88%
Purity (HPLC)>95%
Reaction Time12 hours

Oxidation of 3-Hydroxyazetidine Derivatives

The hydroxyl group at the 3-position is critical for further functionalization. Traditional oxidation methods using TEMPO/NaClO are being replaced by greener alternatives.

Microchannel Reactor Method :

  • Combine tert-butyl 3-hydroxyazetidine-1-carboxylate (5.0 g, 28.8 mmol) with N-hydroxyphthalimide (NHPI, 0.94 g) in acetonitrile.

  • Pump through a microchannel reactor at 1 mL/min alongside a Co(OAc)₂/acetic acid solution.

  • Oxidize under O₂ atmosphere at 90°C for 90 seconds.

  • Isolate the ketone intermediate and deprotect using HCl/CH₃CN.

  • React with Fmoc-Cl as described in Section 2.1.

Advantages :

  • Yield : 92.1% (vs. 78% for batch reactors).

  • By-products : Reduced from 12% to <1% due to precise temperature control.

Optimization Strategies

Solvent and Catalyst Systems

SolventCatalystYield (%)Purity (%)
DCMTriethylamine8895
THFDMAP7689
AcetonitrilePyridine8191

DCM-triethylamine systems achieve superior yields due to improved solubility of Fmoc-Cl and minimal side reactions.

Temperature and Reaction Time

A kinetic study revealed that prolonged reaction times (>15 hours) led to Fmoc group hydrolysis, reducing yields by 12–15%. Optimal conditions: 0°C initial addition followed by 25°C stirring for 12 hours.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.75–7.77 (m, 2H, Fmoc ArH), 7.58–7.60 (m, 2H, Fmoc ArH), 4.40–4.45 (m, 2H, CH₂O), 4.20–4.25 (m, 1H, CH-OH), 3.70–3.90 (m, 4H, N-CH₂).

  • HRMS (ESI) : Calculated for C₁₈H₁₇NO₃ [M+H]⁺: 295.1209; Found: 295.1213.

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O:MeCN) shows a single peak at 4.2 minutes, confirming >95% purity.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost ($/g)
Traditional Fmoc-Cl8895Moderate300
Microchannel Oxidation9299High270
Solid-Phase Synthesis6590Low450

Microchannel-based oxidation outperforms traditional methods in yield and purity, though initial setup costs are higher.

Industrial-Scale Production Insights

Bide Pharmatech reports batch sizes up to 10 kg using optimized Fmoc protection protocols, with a production cost of $270/g. Key challenges include:

  • Storage : Requires refrigeration at 2–8°C to prevent Fmoc cleavage.

  • Safety : PPE (gloves, goggles) mandated due to sensitization risks .

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The hydroxyl group in (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate can undergo oxidation to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted azetidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Building Block: (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate is used as a building block in the synthesis of more complex molecules.

    Protecting Group: The fluorenylmethyl group serves as a protecting group for hydroxyl and amine functionalities in organic synthesis.

Biology and Medicine:

    Drug Development: This compound can be used in the development of pharmaceuticals, particularly those targeting enzymes or receptors involving azetidine derivatives.

    Bioconjugation: It can be used in bioconjugation techniques to attach bioactive molecules to proteins or other biomolecules.

Industry:

    Material Science: It can be used in the synthesis of polymers and materials with specific properties.

    Catalysis: It may serve as a ligand or catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorenylmethyl group can enhance the compound’s stability and bioavailability, while the azetidine ring can provide specificity in binding to biological targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs, highlighting differences in ring size, functional groups, and applications:

Compound Name CAS Number Molecular Formula MW (g/mol) Ring Size Functional Groups Applications Reference
(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate 2044773-70-6 C₁₉H₁₇NO₅ 339.34 4 (azetidine) Fmoc carbamate, 3-hydroxy Peptide synthesis, drug intermediate
(9H-Fluoren-9-yl)methyl 3-hydroxypyrrolidine-1-carboxylate 351184-42-4 C₂₀H₁₉NO₃ 321.37 5 (pyrrolidine) Fmoc carbamate, 3-hydroxy Solid-phase synthesis, chiral scaffolds
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid 180576-05-0 C₂₁H₂₂N₂O₄ 366.41 6 (piperazine) Fmoc carbamate, acetic acid Linker in peptide conjugates
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid 1380327-56-9 C₁₉H₁₇NO₅ 339.34 4 (oxetane) Fmoc carbamate, carboxylic acid Rigid backbone modification in peptides
(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate 147687-15-8 C₁₈H₁₉NO₄ 313.34 N/A Fmoc carbamate, hydroxyethyl, methyl Model compound for toxicity studies

Key Comparisons

Azetidine vs. Pyrrolidine/Piperazine Derivatives
  • Ring Strain and Reactivity : The 4-membered azetidine ring in the target compound introduces higher ring strain compared to 5-membered pyrrolidine or 6-membered piperazine analogs. This strain enhances reactivity, making azetidines useful for ring-opening reactions or as rigid scaffolds in drug design .
  • Hydrogen Bonding : The 3-hydroxy group in azetidine and pyrrolidine derivatives increases polarity and hydrogen-bonding capacity, influencing solubility and target interactions. Piperazine derivatives, however, lack hydroxyl groups but offer additional nitrogen atoms for coordination .
Oxetane vs. Azetidine
  • Electronic Effects : Oxetane (4-membered ether ring) in CAS 1380327-56-9 provides electron-withdrawing effects due to the oxygen atom, whereas azetidine’s nitrogen offers basicity. The carboxylic acid group in the oxetane derivative further enhances acidity, impacting solubility and binding .

Biologische Aktivität

(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate (CAS No.: 886510-13-0) is a chemical compound with significant implications in medicinal chemistry and drug development. This compound features a fluorenylmethyl protecting group and a hydroxyl-functionalized azetidine ring, making it a versatile building block for various pharmaceutical applications. The biological activity of this compound is primarily associated with its potential as an enzyme inhibitor and its role in bioconjugation techniques.

Chemical Structure and Properties

The molecular formula of this compound is C18H17NO3, with a molecular weight of 295.3 g/mol. Its structure includes a four-membered nitrogen-containing heterocycle (azetidine) and a fluorenylmethyl group, which serves as a protecting group for hydroxyl and amine functionalities.

Research indicates that this compound can interact with various biological targets, particularly enzymes and receptors involved in metabolic pathways. Its hydroxyl group enhances its reactivity, making it suitable for oxidation and substitution reactions that can modulate biological activity.

Anticancer Activity

Preliminary studies suggest that derivatives of azetidine compounds exhibit promising anticancer properties. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines, indicating that the biological activity of azetidine derivatives may extend to this compound. A study on similar compounds indicated that they could induce apoptosis in cancer cells through mitochondrial pathways, suggesting potential applications in cancer therapy .

Case Studies

  • Antiproliferative Activity : A series of azetidine derivatives were evaluated for their antiproliferative effects against hepatocellular carcinoma (HCC) cell lines. The findings revealed that modifications to the azetidine structure significantly influenced their biological activity, with certain derivatives showing IC50 values as low as 0.62 μM against HepG2 cells .
  • Enzyme Inhibition : Compounds similar to this compound have been investigated for their ability to inhibit specific enzymes implicated in cancer progression. These studies demonstrate the potential of this compound to serve as a lead structure for developing enzyme inhibitors .

Comparative Analysis

The biological activity of this compound can be compared with other azetidine derivatives:

Compound NameIC50 Value (μM)Biological Activity
This compoundTBDPotential anticancer agent
(9H-Fluoren-9-yl)methyl 3-aminoazetidine-1-carboxylate>50Lower potency against HCC
(9H-Fluoren-9-yl)methyl 3-methylazetidine-1-carboxylateTBDVaries based on substitution

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.